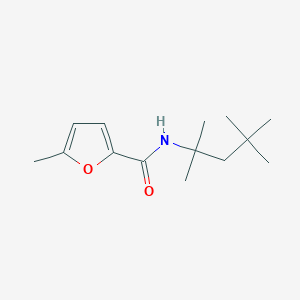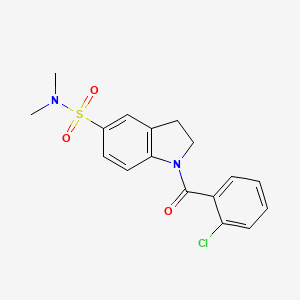
5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide
描述
5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide is a synthetic chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including pharmacology, biochemistry, and physiology. In
作用机制
The mechanism of action of 5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide involves its interaction with the GABAA receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When this compound binds to the receptor, it enhances the activity of GABA by increasing the affinity of the receptor for the neurotransmitter. This leads to an increase in chloride ion influx into the neuron, which hyperpolarizes the cell and reduces its excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. In vitro studies have shown that it enhances the activity of GABA at the GABAA receptor, leading to an increase in chloride ion influx and a reduction in neuronal excitability. This effect has been observed in both cultured neurons and brain slices. In vivo studies have shown that it has anxiolytic and sedative effects in rodents, which are consistent with its mechanism of action. However, further research is needed to fully understand its effects on other physiological systems and its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide in lab experiments is its ability to selectively modulate the GABAA receptor. This allows researchers to study the effects of GABAergic signaling in a controlled manner. Additionally, its synthetic nature allows for precise control over its concentration and purity, which is important for reproducibility in research. However, one limitation is that its effects may be specific to certain types of neurons or receptors, which could limit its usefulness in certain experimental paradigms. Additionally, its potential therapeutic applications may be limited by its ability to cross the blood-brain barrier and its potential side effects.
未来方向
There are several future directions for research on 5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide. One area of interest is its potential as a therapeutic agent for anxiety and sleep disorders. Further studies are needed to determine its efficacy and safety in humans. Another direction is its use as a tool for studying protein-ligand interactions and enzyme activity. Its unique properties could make it useful for identifying new drug targets and developing new therapies. Additionally, its effects on neuronal activity and synaptic transmission could be further explored to better understand its mechanism of action and potential applications in neuroscience research.
科学研究应用
5-methyl-N-(1,1,3,3-tetramethylbutyl)-2-furamide has been found to have potential applications in various scientific research fields. In pharmacology, it has been investigated as a potential drug candidate due to its ability to modulate certain receptors in the brain. Specifically, it has been shown to act as a positive allosteric modulator of the GABAA receptor, which is involved in the regulation of anxiety and sleep. In biochemistry, it has been used as a tool to study protein-ligand interactions and as a probe for the detection of certain enzymes. In physiology, it has been studied for its effects on neuronal activity and synaptic transmission.
属性
IUPAC Name |
5-methyl-N-(2,4,4-trimethylpentan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10-7-8-11(17-10)12(16)15-14(5,6)9-13(2,3)4/h7-8H,9H2,1-6H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPPNUXWAQNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-bromophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4680202.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4680210.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4680229.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680236.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4680246.png)
![ethyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4680253.png)

![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4680260.png)
![2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4680274.png)
![4-(butylthio)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4680280.png)
![4-bromo-N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B4680285.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4680291.png)
![ethyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4680298.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4680304.png)